N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-3-methylimidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-3-10-9-12-7-5-4-6-11-8(7)13(9)2/h4-6H,3H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPDAEKFJPDGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1C)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem One-Pot Synthesis via Nucleophilic Aromatic Substitution, Nitro Reduction, and Heterocyclization
A highly efficient and green synthetic approach involves a one-pot tandem process starting from 2-chloro-3-nitropyridine, which undergoes nucleophilic aromatic substitution (S_NAr) with primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with aldehydes to form the imidazo[4,5-b]pyridine core.
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
- 2-chloro-3-nitropyridine reacts with a primary amine (e.g., ethylamine) in a mixture of water and isopropanol (H_2O-IPA) at 80 °C.
- This reaction forms an N-substituted pyridine-2-amine intermediate efficiently within 2 hours, significantly faster than traditional methods requiring 24-72 hours in organic solvents.
Step 2: Nitro Group Reduction
- The nitro group is reduced in situ using zinc dust and a catalytic amount of hydrochloric acid at 80 °C for 45 minutes.
- This step converts the nitro group into an amino group, yielding a pyridine-2,3-diamine intermediate.
Step 3: Heterocyclization
- The diamine intermediate is then reacted with an aldehyde (such as formaldehyde or substituted aromatic aldehydes) in the same H_2O-IPA solvent system at 85 °C for 10 hours.
- This condensation leads to cyclization and aromatization, forming the substituted imidazo[4,5-b]pyridine scaffold, including the target N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine.
-
- The entire sequence can be performed in one pot without isolation of intermediates.
- The use of green solvents (H_2O-IPA) and avoidance of toxic metal catalysts (Pd, Cu) and bases.
- High yields and broad substrate scope for various amines and aldehydes.
- Simplified purification with only one chromatographic step at the end.
Table 1: Summary of One-Pot Tandem Synthesis Parameters
| Step | Reagents/Conditions | Time | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| S_NAr Reaction | 2-chloro-3-nitropyridine + primary amine in H_2O-IPA | 2 h | 80 °C | >90 | Efficient nucleophilic substitution |
| Nitro Reduction | Zn dust + conc. HCl in H_2O-IPA | 45 min | 80 °C | 90 | In situ reduction to diamine |
| Heterocyclization | Aldehyde in H_2O-IPA | 10 h | 85 °C | Excellent | Cyclization and aromatization |
This method was demonstrated for various primary amines, including linear alkyl amines like ethylamine, enabling the synthesis of N-ethyl-substituted derivatives.
Pd- or Cu-Catalyzed Amidation and Cyclization Routes
Alternative methods reported in literature involve palladium- or copper-catalyzed amidation and cyclization reactions starting from 2-halo-3-acylaminopyridines or 2-chloro-3-amino-substituted pyridines.
These routes typically require:
- Transition metal catalysts such as Pd2(dba)3 or Cu salts.
- Ligands like XantPhos to facilitate the catalytic cycle.
- Bases such as t-BuONa.
- Aprotic organic solvents (e.g., toluene) at elevated temperatures (~110 °C).
The reaction proceeds via regiospecific cyclization forming the imidazo[4,5-b]pyridine ring system.
While effective, these methods involve:
- Use of expensive and sometimes toxic catalysts.
- Longer reaction times and more complex workup.
- Narrower substrate scope due to catalyst sensitivity.
Table 2: Pd/Cu-Catalyzed Cyclization Typical Conditions
| Parameter | Details |
|---|---|
| Catalyst | Pd2(dba)3 (0.1 eq), Cu salts |
| Ligand | XantPhos (0.2 eq) |
| Base | t-BuONa (2 eq) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 12 h |
| Purification | Prep-HPLC or silica gel chromatography |
These methods have been used to prepare various imidazo[4,5-b]pyridine derivatives but are less favored for environmentally benign synthesis of this compound due to catalyst cost and toxicity.
Multicomponent Reactions Involving Pyridin-2-Amine and Aldehydes
Another approach involves multicomponent reactions (MCRs) where substituted pyridin-2-amines react with aldehydes and isocyanides in the presence of acid catalysts (e.g., p-toluenesulfonic acid) in methanol at moderate temperatures (~70 °C).
- This method enables the formation of imidazo-fused pyridine derivatives through condensation and cyclization.
- The reaction mixture is typically stirred for 12 hours, followed by extraction and purification.
- This approach allows structural diversity by varying the aldehyde and amine components.
- However, this method is more suited for analogs of imidazo[1,2-a]pyridine rather than imidazo[4,5-b]pyridine and may require further optimization for the target compound.
Comparative Analysis and Research Findings
| Feature | One-Pot Tandem S_NAr-Reduction-Cyclization | Pd/Cu-Catalyzed Cyclization | Multicomponent Reaction (MCR) |
|---|---|---|---|
| Catalyst | None (Zn/HCl for reduction) | Pd or Cu complexes | Acid catalyst (TosOH) |
| Solvent | H_2O-IPA (green solvent) | Toluene (aprotic) | Methanol (protic) |
| Reaction Time | ~12.75 hours total | ~12 hours | ~12 hours |
| Temperature | 80-85 °C | 110 °C | 70 °C |
| Purification | Single chromatographic step | Prep-HPLC or chromatography | Chromatography |
| Yield | Excellent (>90%) | Moderate to good | Moderate |
| Environmental Impact | Low (green solvents, no precious metals) | Higher (precious metals, organic solvents) | Moderate (organic solvents) |
| Substrate Scope | Broad (various amines and aldehydes) | Narrower | Moderate |
| Suitability for this compound | High | Moderate | Low to Moderate |
Experimental Highlights for One-Pot Synthesis of this compound
-
- 2-chloro-3-nitropyridine
- Ethylamine (primary amine)
- Formaldehyde or substituted aldehydes
-
- Stir 2-chloro-3-nitropyridine with ethylamine in H_2O-IPA (1:1) at 80 °C for 2 hours.
- Add Zn dust and conc. HCl, continue stirring at 80 °C for 45 minutes.
- Filter off Zn, add aldehyde, and heat at 85 °C for 10 hours.
- Cool, extract with ethyl acetate, dry, and purify by silica gel chromatography.
-
- The product is characterized by 1H and 13C NMR spectroscopy, HRMS, and IR.
- The reaction progress and intermediates have been confirmed by time-dependent NMR studies.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-one, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents, at different positions on the imidazo[4,5-b]pyridine ring.
Scientific Research Applications
Chemical Properties and Structure
N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 176.22 g/mol
- CAS Number : 2097935-20-9
The compound features a fused ring system that includes both imidazole and pyridine moieties. The ethyl and methyl substitutions at specific positions enhance its solubility and influence its interaction profile with biological targets.
Anticancer Activity
This compound has shown promise in drug development targeting various cancers. Its structural similarities to other imidazo[4,5-b]pyridine derivatives suggest potential anticancer properties. Research indicates that compounds in this family can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4. This kinase plays a crucial role in inflammatory responses and autoimmune diseases. Inhibiting IRAK-4 can enhance the sensitivity of certain leukemias to chemotherapy, suggesting that this compound could be effective in treating inflammatory conditions .
Binding Affinity Studies
Studies have explored the binding affinity of this compound to various biological targets. Understanding these interactions is critical for optimizing the compound's efficacy and developing new therapeutic agents .
Material Science
In addition to its pharmaceutical applications, this compound is being investigated for its potential use in material science. Its unique chemical structure may allow it to serve as a building block for synthesizing novel materials with desirable properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Kinase Inhibitors
ARQ 092 (3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine)
- Substituents: Bulky phenyl and aminocyclobutyl groups.
- Activity : Potent allosteric AKT inhibitor with oral bioavailability and selectivity for AKT isoforms .
- Key Findings : Demonstrated efficacy in preclinical models by blocking downstream targets (e.g., PRAS40, p70S6) and reducing tumor growth .
- Comparison : Unlike ARQ 092, the target compound lacks extended aromatic substituents, likely reducing kinase binding affinity. However, its simpler structure may improve metabolic stability.
Compound 27g (6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine)
Antihistamines
Noberastine (3-[(5-Methyl-2-furyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine)
- Substituents : Furylmethyl and piperidinyl groups.
- Activity : Long-acting histamine H1 receptor antagonist with antiallergic properties .
- Key Findings : Demonstrated superior duration compared to astemizole analogs .
- Comparison: The target compound’s ethyl and methyl substituents may reduce receptor binding compared to Noberastine’s bulkier groups, limiting antihistamine potency.
Carcinogenic Compounds
PhIP (1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine)
- Substituents : Methyl and phenyl groups.
- Activity: Known carcinogen implicated in mammary and colon tumors via DNA adduct formation .
- Key Findings: Synergistic carcinogenic effects with γ-radiation in rat models .
- Comparison: The target compound’s ethyl group replaces PhIP’s phenyl ring, likely mitigating intercalation-driven DNA damage. This structural difference highlights how minor substitutions alter toxicity profiles.
Miscellaneous Derivatives
5,6-Dichloro-N-ethyl-3-(ribofuranosyl)-3H-imidazo[4,5-b]pyridin-2-amine
- Substituents: Chlorine atoms and ribofuranosyl group.
- Activity : Designed as maribavir analogs for antiviral applications .
- Key Findings: α/β-anomer ratios (24:1) influence biological activity .
- Comparison: The target compound lacks halogenation and glycosylation, suggesting divergent therapeutic applications (e.g., non-antiviral targets).
Biological Activity
N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Overview of Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains.
- Anti-inflammatory Effects : Potential applications in reducing inflammatory responses have been noted.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes or receptors, influencing various signaling pathways. For instance, it may inhibit certain kinases involved in cell signaling, which can lead to altered cell proliferation and survival rates.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (triple-negative breast cancer) cells. The compound's IC50 values indicate its potency in these models:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
These values suggest that the compound is particularly effective against these cancer types, with lower IC50 values indicating higher potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. Its structural characteristics contribute to its ability to penetrate bacterial membranes and disrupt cellular processes.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It has been reported to inhibit inflammatory responses in human retinal pigment epithelial cells and may modulate key transcription factors involved in oxidative stress regulation . This suggests potential applications in treating conditions associated with inflammation.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its structure can enhance its biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Ethyl substitution | Increases solubility and interaction profile |
| Hydroxyl groups | Improve antiproliferative activity |
These modifications can lead to compounds with enhanced potency and specificity against targeted biological pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Studies : A study demonstrated that this compound inhibited cell growth in multiple cancer cell lines with varying degrees of potency.
- Antimicrobial Efficacy : Research highlighted its effectiveness against specific bacterial strains, suggesting potential as an antibiotic agent.
- Inflammatory Response Modulation : Investigations into its anti-inflammatory properties revealed its ability to reduce oxidative stress markers in cellular models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
